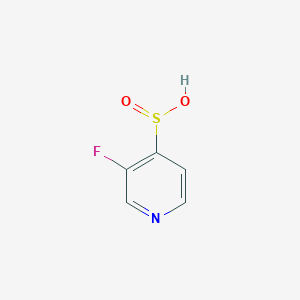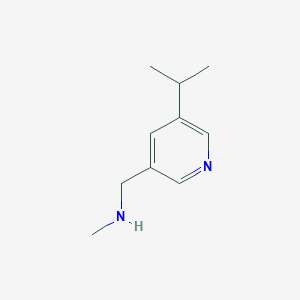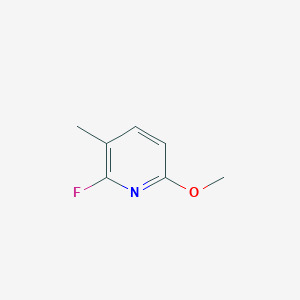
3-Fluoropyridine-4-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropyridine-4-sulfinicacid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-sulfinicacid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or tetra-n-butylammonium fluoride under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process may include steps such as halogenation, sulfonation, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoropyridine-4-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoropyridine-4-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoropyridine-4-sulfinicacid involves its interaction with molecular targets through its fluorine atom and sulfinic acid group. The electron-withdrawing nature of the fluorine atom can influence the reactivity and binding affinity of the compound. The sulfinic acid group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
3-Fluoropyridine: A simpler fluorinated pyridine without the sulfinic acid group.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position.
3-Chloropyridine-4-sulfinicacid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-Fluoropyridine-4-sulfinicacid is unique due to the presence of both the fluorine atom and the sulfinic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H4FNO2S |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-fluoropyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9) |
Clave InChI |
SWUCIFQTFNFBSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1S(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)


![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)



![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)


